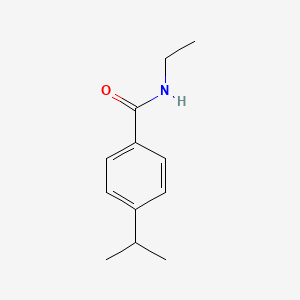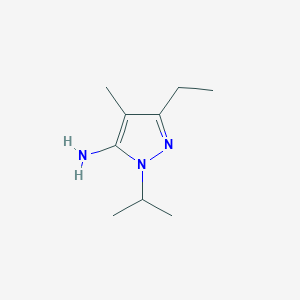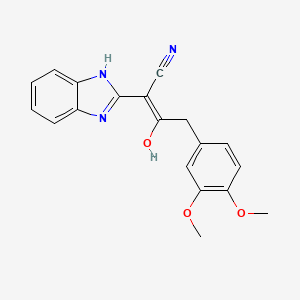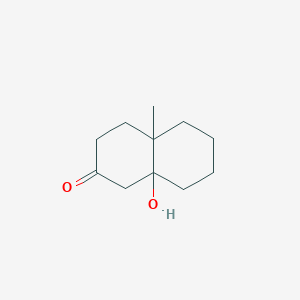
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring via an ethanamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid for substitution reactions and various oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor.
Biological Research: It is used in studies involving enzyme inhibition, including phosphodiesterase type 5 and isocitrate dehydrogenase 1.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the ethanamine linker.
2-(Pyrrolidin-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.
Uniqueness
2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and an ethanamine linker.
Propiedades
Número CAS |
1196145-90-0 |
|---|---|
Fórmula molecular |
C10H17ClN4 |
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-4-3-9-7-12-10(13-8-9)14-5-1-2-6-14;/h7-8H,1-6,11H2;1H |
Clave InChI |
OQRAXTNIUQLHKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=C(C=N2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)

![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)


![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)


